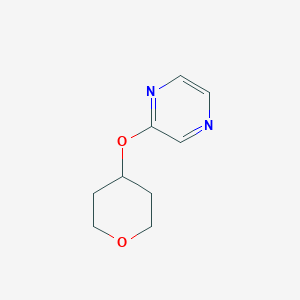

2-(oxan-4-yloxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRHTZYMXRUUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions and Transformations of 2 Oxan 4 Yloxy Pyrazine and Its Derivatives

Oxidation Reactions

Oxidation reactions primarily target the lone pair of electrons on the nitrogen atoms, leading to the formation of N-oxides. These transformations are significant as they can alter the electronic properties of the pyrazine (B50134) ring, potentially enabling further functionalization.

The conversion of pyrazines to their corresponding N-oxides is a common transformation, typically achieved using peroxy acids or other oxidizing agents. The introduction of an N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic substitution and modifying its biological activity. Due to the presence of two nitrogen atoms, pyrazines can form mono-N-oxides or di-N-oxides.

Common oxidizing agents used for the N-oxidation of pyrazine and its derivatives include:

Hydrogen peroxide in acetic acid

m-Chloroperoxybenzoic acid (m-CPBA)

Peroxytrifluoroacetic acid

Caro's acid (peroxymonosulfuric acid) acs.org

The reaction conditions, such as solvent, temperature, and the specific oxidizing agent, can be tailored to control the extent of oxidation. For an unsymmetrically substituted pyrazine like 2-(oxan-4-yloxy)pyrazine, the oxidation is expected to occur preferentially at the N4 position, which is sterically less hindered and electronically more distant from the electron-donating alkoxy group.

Table 1: Common Reagents for Pyrazine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Products | Reference |

| Hydrogen Peroxide / Acetic Acid | Heating | Mono- and Di-N-oxides | electronicsandbooks.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to RT | Mono-N-oxide | acs.org |

| Peroxytrifluoroacetic acid | Trifluoroacetic acid, H₂O₂ | Di-N-oxide | acs.org |

| Vanadium Catalysts / H₂O₂ | Acetonitrile, Air | Ring and side-chain oxidation | rsc.orgresearchgate.net |

Achieving selective mono-N-oxidation of pyrazines can be challenging due to the possibility of forming the di-oxide. The regioselectivity in unsymmetrical pyrazines is governed by both steric and electronic effects of the substituents. For instance, in chlorinated pyrazines, oxidation occurs at the nitrogen atom further away from the electron-withdrawing chlorine atom. acs.org Conversely, for a pyrazine with an electron-donating group like the oxan-4-yloxy substituent, the N-oxide is more likely to form at the distal nitrogen (N4).

Strategic selection of the oxidant and reaction conditions is crucial for selectivity. Milder reagents like m-CPBA at low temperatures often favor the formation of mono-N-oxides. acs.org In some cases, the introduction of bulky substituents can sterically hinder one nitrogen atom, directing oxidation to the more accessible site. The synthesis of specific 2,5-dioxygenated pyrazine 4-oxides has been achieved through site-selective oxidation at the N-4 position. electronicsandbooks.com

Reduction Reactions

The electron-deficient pyrazine ring is readily reduced under various conditions. The extent of reduction can be controlled to yield dihydro-, tetrahydro-, or fully saturated hexahydropyrazine (piperazine) derivatives.

The reduction of pyrazines can be accomplished through catalytic hydrogenation or with chemical and electrochemical methods.

Catalytic Hydrogenation: This is a common method for complete reduction. Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure typically leads to the formation of piperazines.

Chemical Reduction: Strong reducing agents like sodium in ethanol (B145695) or lithium aluminum hydride can also reduce the pyrazine ring, usually to the piperazine (B1678402) state.

Electrochemical Reduction: This method offers a greater degree of control. In alkaline aqueous media, the electrochemical reduction of pyrazines can produce 1,4-dihydropyrazines. cdnsciencepub.com These intermediates are often unstable and can isomerize to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The high oxidizability of 1,4-dihydropyrazines makes their isolation difficult. cdnsciencepub.com

Table 2: Products from Different Pyrazine Reduction Methods

| Method | Reagents/Conditions | Primary Product | Comments | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Hexahydropyrazine (Piperazine) | Complete saturation of the ring. | cdnsciencepub.com |

| Chemical Reduction | Sodium in ethanol | Hexahydropyrazine (Piperazine) | A classic method for full reduction. | cdnsciencepub.com |

| Electrochemical Reduction | Alkaline hydroorganic medium | 1,4-Dihydropyrazine | Product is highly oxidizable and often isomerizes. | cdnsciencepub.comacs.org |

While the direct reduction of 1,2-diazines (pyridazines) does not typically yield 1,4-diazines (pyrazines), a key synthetic route to pyrazines involves the reduction of precursor molecules. A widely used method is the reductive dimerization of α-amino ketones. These α-amino ketones are often generated in situ from the reduction of more stable precursors.

For example, α-azido, α-nitro, or α-oximino ketones can be reduced to form the transient α-amino ketone. youtube.comslideshare.net This intermediate then spontaneously undergoes dimerization and subsequent oxidation (often by air) to yield the stable aromatic pyrazine ring. youtube.com This sequence represents a reduction of a precursor molecule leading to the formation of a pyrazine derivative.

Another related pathway involves the photochemical transformation of pyridazine (B1198779) N-oxides. Irradiation with UV light can induce ring-opening to form diazo intermediates, which can then undergo further reactions, though this does not typically lead directly to pyrazines. researchgate.netnih.gov

Derivatization and Further Functionalization Strategies

Further modification of the this compound scaffold can be achieved through various functionalization strategies, primarily targeting the carbon atoms of the electron-poor pyrazine ring. Due to the ring's π-deficient nature, it is generally resistant to electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SNAr) and C-H functionalization. taylorfrancis.com

Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (like a halogen) is present on the pyrazine ring, it can be readily displaced by nucleophiles such as amines, alkoxides, or thiolates.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing electron-deficient heterocycles. rsc.org This can involve deprotonation with strong bases to generate an organometallic intermediate, which can then react with an electrophile. However, the acidity of pyrazine's C-H bonds is relatively low, often requiring harsh conditions. researchgate.net

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are effective for creating new carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. tandfonline.com These reactions typically require the pre-functionalization of the ring with a halide or triflate to enable the catalytic cycle.

The oxan-4-yloxy substituent itself can also be a point of modification, for instance, through reactions involving the ether linkage, although these are generally less common and require more vigorous conditions than reactions on the pyrazine core.

Modification of the Pyrazine Core

The pyrazine ring is characterized by its electron-deficient nature, which makes it generally resistant to classical electrophilic aromatic substitution. thieme-connect.de Consequently, modifications to the pyrazine core of molecules like this compound predominantly rely on nucleophilic substitution reactions on pre-functionalized derivatives (e.g., halopyrazines) and modern transition metal-catalyzed cross-coupling reactions. thieme-connect.dersc.org

Transition metal-catalyzed reactions provide a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.org Among these, the Suzuki coupling is a widely employed method. This reaction typically involves the palladium-catalyzed coupling of a halopyrazine with a boronic acid or its ester. For instance, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been successfully coupled with various benzeneboronic acids using a Pd(PPh₃)₄ catalyst to yield the corresponding aryl-substituted pyrazines. rsc.org Similarly, the synthesis of alocasin A, a pyrazine-linked bisindole alkaloid, was achieved through a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole. nih.gov

Another powerful C-C bond-forming reaction is the Stille coupling, which pairs a stannylated pyrazine with an organohalide, often an aroyl chloride, in the presence of a palladium catalyst. rsc.org These cross-coupling methodologies allow for the introduction of a wide array of substituents onto the pyrazine core, starting from a halogenated derivative of this compound.

While direct electrophilic substitution is challenging, direct chlorination of pyrazine derivatives can be achieved under high-temperature conditions. thieme-connect.detaylorfrancis.com Other transformations, such as nitration and amidation, have been performed on commercially available pyrazine starting materials containing activating amine or amide groups. slideshare.net

| Reaction | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Type | Yield | Reference |

| Suzuki Coupling | 2,5-dibromopyrazine | 3-borylindole | Pd(PPh₃)₄ | 2,5-di(indol-3-yl)pyrazine | 69% | nih.gov |

| Suzuki Coupling | 2,5-dibromo-3,6-dimethylpyrazine | 2-methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76% | rsc.org |

| Stille Coupling | Tributylstannylpyrazine | 4-methoxybenzoyl chloride | Pd catalyst | 2-(4-methoxybenzoyl)pyrazine | 70% | rsc.org |

Functionalization of the Oxan-4-yloxy Moiety

The oxan-4-yloxy group is a tetrahydropyranyl (THP) ether. The saturated oxane (tetrahydropyran) ring is generally stable and chemically inert. researchgate.net Its primary reactivity centers around the ether linkage, which functions as a robust protecting group for alcohols in organic synthesis due to its stability across a wide range of conditions and its susceptibility to cleavage under specific acidic protocols. wikipedia.org

The most common transformation of the oxan-4-yloxy moiety is its removal (deprotection) to reveal the corresponding hydroxyl group. This acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation, which is then trapped by water or another nucleophile. youtube.com A variety of reagents can be employed for this purpose, offering a range of mild to strong conditions. tandfonline.comnih.gov For example, iodine in methanol (B129727) has been shown to selectively cleave THP ethers under mild, room-temperature conditions. tandfonline.com Other common reagents include aqueous acetic acid, p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA). youtube.comtandfonline.com In some cases, cleavage can also occur as an unintended side reaction during palladium-catalyzed hydrogenations if the commercial catalyst contains residual acid. researchgate.net

Direct functionalization of the C-H bonds of the oxane ring itself is less common due to its non-activated, saturated nature. However, various synthetic strategies exist for the construction of substituted tetrahydropyran (B127337) rings, such as the Prins cyclization, hetero-Diels-Alder reactions, and metal-mediated cyclizations, which could be adapted to synthesize derivatives of this compound with substituents on the oxane ring from the outset. bohrium.comorganic-chemistry.org

| Reagent(s) | Conditions | Substrate | Outcome | Reference |

| Iodine in Methanol | Room Temperature | THP-protected alcohol | Selective cleavage of THP ether | tandfonline.com |

| Acetic acid/THF/H₂O | 45 °C | THP-protected alcohol | Cleavage of THP ether | nih.gov |

| Trifluoroacetic acid (TFA) | Room Temperature | Fmoc-Trp(Thp)-OH | Cleavage of THP from indole (B1671886) nitrogen | nih.gov |

| Pd/C, H₂ | Room Temperature | THP-protected alcohol | Potential cleavage due to acidic catalyst impurities | researchgate.net |

Directed C-H Functionalization

Directed C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores without the need for pre-installed activating or directing groups like halogens. rsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

For pyrazine and its derivatives, palladium-catalyzed direct arylation is a prominent method. rsc.org This reaction couples a C-H bond of the pyrazine ring with an aryl halide. For instance, fused pyrazine systems such as pyrazolo[1,5-a]pyrazines have been shown to undergo regioselective C-H arylation at the C7 position with aryl iodides in the presence of a palladium acetate (B1210297) catalyst and a silver salt oxidant. thieme-connect.com Similarly, thieno[3,4-b]pyrazine (B1257052) derivatives have been functionalized via direct C-H arylation on the thiophene (B33073) ring portion of the fused system. dntb.gov.uamdpi.com In the synthesis of a dragmacidin D model compound, a palladium-catalyzed C-H/C-H cross-coupling was successfully employed between a pyrazine N-oxide and an indole. nih.gov

The regioselectivity of these reactions can be influenced by the electronic properties of the substrate and the specific catalytic system used. Other metals, such as iron, have also been utilized to catalyze the C-H functionalization of electron-deficient heterocycles like pyrazine with organoboron reagents. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | 2-Methylthiophene | Pd(OAc)₂ / AgOAc | C7-thienyl derivative | 71% | thieme-connect.com |

| Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | C7-phenyl derivative | 81% | thieme-connect.com |

| Pyrazine N-oxide | Indole derivative | Pd(OAc)₂ / AgOAc | C-H/C-H coupled product | 45% | nih.gov |

| Thieno[3,4-b]pyrazine | Bromoalkylthiophenes | Pd(OAc)₂ / Bu₄NBr | Aryl-substituted thienopyrazine | - | dntb.gov.ua |

Carbon-Nitrogen Bond Formation within Pyrazine Derivatives

The formation of carbon-nitrogen bonds is crucial for synthesizing many biologically active pyrazine derivatives. The Buchwald-Hartwig amination is a premier method for this transformation, involving the palladium-catalyzed cross-coupling of an amine with an aryl halide. wikipedia.org This reaction has been successfully applied to halo-pyrazines and related N-heterocycles, allowing for the introduction of a wide range of primary and secondary amines. nih.govresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope. wikipedia.orglibretexts.org For example, a variety of cyclic secondary amines have been coupled with 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine using a Pd₂(dba)₃/BINAP catalyst system. nih.gov

Besides palladium catalysis, copper-catalyzed C-N coupling reactions have also been used, particularly for coupling alkylamines that possess a β-hydrogen, which can be problematic in some palladium-catalyzed systems due to competing β-hydride elimination. nih.gov

In addition to metal-catalyzed methods, classical nucleophilic aromatic substitution (SₙAr) can be effective for C-N bond formation. thieme-connect.de Due to the electron-deficient nature of the pyrazine ring, halogens at positions 2, 3, 5, or 6 are activated towards displacement by nucleophiles. Strong nucleophiles, such as amines, can displace a halide from a halopyrazine, particularly if the ring is further activated by other electron-withdrawing groups, to form the corresponding aminopyrazine derivative. thieme-connect.describd.com

| Substrate Type | Amine Partner | Catalyst System | Reaction Type | Reference |

| 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Cyclic secondary amines | Pd₂(dba)₃ / BINAP | Buchwald-Hartwig Amination | nih.gov |

| 4-Halo-1H-1-tritylpyrazoles | Alkylamines with β-H | CuI | Copper-Catalyzed Amination | nih.gov |

| 4-Halo-1H-1-tritylpyrazoles | Amines without β-H | Pd(dba)₂ / tBuDavePhos | Buchwald-Hartwig Amination | nih.gov |

| 2-Chloropyrazine | NaOH (forms amine equivalent) | None (SₙAr) | Nucleophilic Aromatic Substitution | scribd.com |

Ring Transformation and Annulation Reactions

Ring transformation and annulation reactions utilize the pyrazine scaffold as a building block to construct more complex, fused polycyclic systems. These strategies are pivotal in creating novel heterocyclic structures, such as the medicinally important pyrrolopyrazine and other fused pyrazine derivatives.

Cyclization Reactions Leading to Fused Pyrazine Systems

Fused pyrazine systems are commonly synthesized through condensation reactions that form a new ring onto an existing pyrazine or pyrazine precursor. A classic approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.net This strategy can be extended to create fused systems; for example, quinoxalinediamines (benzo-fused pyrazine diamines) react with various diketones in simple condensation reactions to construct pyrazinopyrazine-fused azaacenes. acs.org

Intramolecular cyclization offers another powerful route. Appropriately substituted pyrazines can undergo ring closure to yield fused heterocycles. One such method is the formation of 1,2,3-triazolo[1,5-a]pyrazines. This can be achieved via copper-catalyzed [3+2] cycloaddition of a pyrazine-containing propiolamide, followed by an intramolecular halide displacement to form the fused bicyclic product. mdpi.com These reactions significantly expand the structural diversity accessible from simple pyrazine starting materials.

Ring Annulation Approaches to Pyrrolopyrazine Derivatives

Pyrrolopyrazines, particularly the pyrrolo[1,2-a]pyrazine (B1600676) isomer, are a significant class of fused heterocycles with diverse biological activities. researchgate.netconsensus.app Several annulation strategies have been developed for their synthesis.

One elegant approach is a domino annulation, which constructs the fused system in a one-pot, multi-component reaction. For example, 3,4-diacylpyrrolo[1,2-a]pyrazines can be synthesized from the reaction of an α-haloketone, an azide, and an N-substituted pyrrole-2-carboxaldehyde. This process involves the in-situ generation of an α-iminoketone, followed by a sequence of Mannich reaction, intramolecular imine formation, and aromatization to build the pyrazine ring onto the pyrrole (B145914) core. rsc.org

Another versatile method starts with substituted pyrroles. A cascade reaction involving the condensation of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate provides a straightforward synthesis of pyrrolo[1,2-a]pyrazines. rsc.org Similarly, palladium-catalyzed intermolecular cycloisomerization between a bromopyrazine and a propargyl amine has been employed to construct the pyrrolo[1,2-a]pyrazine skeleton. scientific.net These diverse synthetic routes highlight the importance of ring annulation in accessing this valuable heterocyclic core.

| Method | Starting Materials | Key Step(s) | Product | Reference |

| Domino Annulation | α-haloketone, azide, N-substituted pyrrole-2-carboxaldehyde | Mannich reaction, intramolecular cyclization | 3,4-diacylpyrrolo[1,2-a]pyrazine | rsc.org |

| Cascade Condensation | 2-formyl-N-propargylpyrrole, ammonium acetate | Condensation, cyclization, aromatization | Pyrrolo[1,2-a]pyrazine | rsc.org |

| Pd-Catalyzed Cycloisomerization | 2-bromopyrazine, propargyl amine | Intermolecular cycloisomerization | Pyrrolo[1,2-a]pyrazine | scientific.net |

| Multi-component Reaction | Ethylenediamine, dialkylacetylenedicarboxylates, β-nitrostyrene | One-pot condensation/cyclization | Pyrrolo[1,2-a]pyrazine derivative | ingentaconnect.com |

Tandem Reduction-Cyclization Sequences for Imidazopyrazines

A significant synthetic pathway for the formation of imidazopyrazine scaffolds involves a tandem reduction-cyclization sequence starting from oxadiazolo[3,4-b]pyrazine precursors. While research directly detailing this transformation on a this compound core is not extensively documented in publicly available literature, the general methodology provides a strong precedent for its potential application.

The process typically involves an in situ reduction of an oxadiazole moiety to generate a diaminopyrazine intermediate. This reduction is often mediated by reagents such as iron (Fe) in an acidic medium. The highly reactive diaminopyrazine is not isolated but is immediately trapped by a suitable carbon electrophile, which drives the subsequent cyclization to form the imidazole (B134444) ring. This method has been successfully employed to produce a variety of imidazopyrazine derivatives with substitutions at the 2, 5, and 6 positions. researchgate.netresearchgate.net

For a derivative of this compound, the hypothetical reaction sequence would begin with a corresponding researchgate.netresearchgate.netlibretexts.orgoxadiazolo[3,4-b]pyrazine bearing the oxan-4-yloxy substituent. The iron-mediated reduction would yield a diaminopyrazine intermediate, which would then be cyclized using an orthoester or another appropriate electrophile to furnish the desired imidazopyrazine product. The selection of the orthoester allows for the introduction of various functional groups at the 2-position of the newly formed imidazole ring. researchgate.netresearchgate.net

Table 1: General Tandem Reduction-Cyclization for Imidazopyrazines

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction | Fe, Acid | Diaminopyrazine |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of pyrazine derivatives, intramolecular Diels-Alder reactions, a type of [4+2] cycloaddition, have been explored, particularly for pyridazinecarbonitriles which share structural similarities with pyrazines. wikipedia.orgtandfonline.com These reactions often proceed with inverse electron demand, where the electron-deficient diazine ring acts as the diene.

For a compound like this compound, a cycloaddition reaction would necessitate the presence of a dienophile, typically an alkene or alkyne, tethered to the pyrazine ring via a side chain. The reaction would be thermally induced, leading to the formation of a fused ring system. The presence of the electron-donating oxan-4-yloxy group on the pyrazine ring might influence the electronic demand of the reaction. While specific examples involving this compound are not readily found, the general principles of cycloaddition reactions on related N-heteroaromatics suggest this as a feasible transformation for creating more complex molecular architectures. wikipedia.orgtandfonline.com

Advanced Spectroscopic Characterization Methodologies for 2 Oxan 4 Yloxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-(oxan-4-yloxy)pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a thorough structural elucidation.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazine (B50134) ring and the oxane moiety.

The protons on the pyrazine ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and the ring current. The protons on the oxane ring will be found in the aliphatic region, with their chemical shifts influenced by the neighboring oxygen atom.

Expected ¹H NMR Data for this compound (in CDCl₃):

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazine-H (H3, H5, H6) | 8.0 - 8.2 | m | - | 3H |

| Oxane-H (CH-O) | 4.8 - 5.0 | m | - | 1H |

| Oxane-H (CH₂-O) | 3.8 - 4.0 | m | - | 2H |

| Oxane-H (CH₂-O) | 3.5 - 3.7 | m | - | 2H |

| Oxane-H (CH₂) | 1.9 - 2.1 | m | - | 2H |

| Oxane-H (CH₂) | 1.7 - 1.9 | m | - | 2H |

Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the pyrazine ring are expected to resonate at lower field (higher ppm) due to their aromaticity and the presence of nitrogen atoms. The carbon attached to the oxygen of the ether linkage will also be significantly deshielded. The aliphatic carbons of the oxane ring will appear at a higher field (lower ppm).

Expected ¹³C NMR Data for this compound (in CDCl₃):

| Carbon (Position) | Chemical Shift (δ, ppm) |

| Pyrazine-C (C2) | 160 - 162 |

| Pyrazine-C (C3, C5, C6) | 135 - 145 |

| Oxane-C (CH-O) | 70 - 72 |

| Oxane-C (CH₂-O) | 65 - 67 |

| Oxane-C (CH₂) | 30 - 32 |

Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring (if any are adjacent) and, more distinctly, between the protons within the oxane ring. For instance, the methine proton at the 4-position of the oxane ring would show correlations to the adjacent methylene (B1212753) protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, definitively linking the proton and carbon chemical shifts. For this compound, this would allow for the unambiguous assignment of each protonated carbon in both the pyrazine and oxane moieties. emerypharma.com

The combined data from ¹H NMR, ¹³C NMR, COSY, and HSQC experiments provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity of the pyrazine and oxane rings through the ether linkage. The specific chemical shifts, coupling constants, and 2D correlations allow for the complete and unambiguous assignment of all proton and carbon signals, thereby elucidating the precise structure of the compound.

Furthermore, ¹H NMR is a highly effective tool for assessing the purity of a sample. The integration of the proton signals should correspond to the number of protons in the molecule. The presence of any unexpected signals can indicate the presence of impurities, such as residual solvents or starting materials. Quantitative NMR (qNMR) can be employed for a precise determination of the purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analysis. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass information for the eluted components.

In a typical LC-MS analysis of this compound, the compound would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The mass analyzer would then detect the m/z value of this ion, which corresponds to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Expected LC-MS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ | m/z 181.0977 |

The fragmentation pattern observed in the MS/MS spectrum (if performed) would provide further structural confirmation. Key fragment ions would likely arise from the cleavage of the ether bond, separating the pyrazine and oxane moieties, and from fragmentation within the oxane ring.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data specifically for the compound “this compound” is not publicly available. Research articles and reference materials provide extensive spectroscopic information for the parent molecule, pyrazine, and for various other derivatives. However, a dedicated analysis covering High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific compound. Providing generalized data from related compounds would not meet the required standard of accuracy for the specified subject.

Computational Chemistry Approaches in Pyrazine Research

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structures and properties of molecules. For various heterocyclic compounds, including pyrazine (B50134) derivatives, DFT calculations have been instrumental. nih.govbiointerfaceresearch.com

Electronic Structure and Reactivity Analysis

Analysis of the electronic structure of pyrazine and its substituted forms reveals key aspects of their reactivity. researchgate.netacs.org DFT studies on related compounds often focus on the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting sites susceptible to electrophilic or nucleophilic attack. For pyrazine itself, the electronic structure is well-characterized, showing the influence of the two nitrogen atoms on the aromatic system. researchgate.netacs.org

Prediction and Interpretation of Spectroscopic Data (e.g., vibrational modes)

Computational methods, particularly DFT, are frequently used to simulate and interpret spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign experimental spectral bands to specific molecular motions. This has been demonstrated for various pyrazine and phenazine (B1670421) compounds. nih.gov

Anharmonicity Corrections in Spectroscopic Simulations

For a more accurate prediction of vibrational spectra, anharmonicity corrections are sometimes applied to the calculated harmonic frequencies. These corrections account for the non-ideal, anharmonic nature of molecular vibrations, leading to better agreement between theoretical and experimental data.

Quantum Chemical Computations for Molecular Properties

A wide range of molecular properties can be calculated using quantum chemical methods. These include, but are not limited to, dipole moments, polarizability, and various thermodynamic properties. Such calculations provide a deeper understanding of the molecule's behavior in different environments. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate reaction mechanisms and predict reaction kinetics. For instance, the migration of aryl groups in nitrogen-containing heterocycles has been studied using these methods. acs.org

Molecular Modeling and Conformational Analysis of Pyrazine Scaffolds

The three-dimensional structure and conformational flexibility of molecules are critical to their function. Molecular modeling techniques, including conformational analysis, are used to identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them. For a molecule like 2-(oxan-4-yloxy)pyrazine, which contains a flexible oxane ring, conformational analysis would be essential to understand its preferred shape. Studies on conformationally flexible molecules have demonstrated the importance of such analyses. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Principles of Derivatization for Improved Chromatographic Detection

The primary goal of derivatization in chromatography is to alter the physicochemical properties of an analyte to make it more amenable to separation and detection. hta-it.com For a compound like 2-(oxan-4-yloxy)pyrazine, which lacks a native chromophore or fluorophore, derivatization is essential for sensitive detection methods such as UV-Visible or fluorescence detection. journalajacr.comsdiarticle4.com

Key principles of derivatization for enhanced chromatographic performance include:

Enhanced Detectability : By attaching a chromophoric or fluorophoric group to the analyte, its response to UV or fluorescence detectors is significantly increased. This is particularly crucial for trace analysis where the native compound's concentration is below the detection limit of the instrument. researchgate.net

Improved Chromatographic Separation : Derivatization can alter the polarity and volatility of a compound, leading to better peak shape, reduced tailing, and improved resolution from other components in a complex matrix. nih.gov For reversed-phase HPLC, derivatization can increase the hydrophobicity of a polar analyte, leading to better retention on the column. libretexts.org

Increased Stability : Some analytes may be unstable under the conditions used for chromatographic analysis. Derivatization can convert them into more stable derivatives, ensuring accurate and reproducible results.

The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with minimal side products to avoid complicating the resulting chromatogram. researchgate.net

Applications in High-Performance Liquid Chromatography (HPLC)

Derivatization is a cornerstone of modern HPLC analysis, enabling the measurement of compounds that would otherwise be difficult or impossible to detect. journalajacr.com The process can be performed either before the sample is injected onto the HPLC column (pre-column derivatization) or after the components have been separated by the column but before they reach the detector (post-column derivatization). welch-us.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is an extremely sensitive and selective analytical technique. rsc.org Fluorescence detectors can offer sensitivity that is 100 to 1,000 times greater than that of standard UV detectors. However, this high sensitivity can only be leveraged if the analyte of interest is fluorescent.

For non-fluorescent compounds such as this compound, pre-column derivatization with a fluorescent labeling reagent is the preferred approach. researchgate.net Reagents like Dansyl Chloride or NBD-Cl react with the target analyte to form a highly fluorescent derivative. nih.govresearchgate.net This derivative can then be easily separated from the excess reagent and other sample components by reversed-phase HPLC and detected with high sensitivity by the fluorescence detector.

The optimization of an HPLC-FLD method with pre-column derivatization involves several key steps:

Selection of the Derivatization Reagent : Choosing a reagent that reacts specifically and efficiently with the analyte (e.g., targeting the pyrazine (B50134) nitrogens) to produce a stable, highly fluorescent product. scholarsresearchlibrary.com

Optimization of the Derivatization Reaction : Fine-tuning parameters like pH, temperature, reaction time, and reagent concentration to maximize the yield of the derivative. nih.gov

Development of the Chromatographic Separation : Selecting the appropriate column (e.g., C18) and mobile phase composition (e.g., acetonitrile/water gradient) to achieve a good separation of the fluorescent derivative from potential interferences. dergipark.org.tr

Setting the Detector Wavelengths : Determining the optimal excitation and emission wavelengths for the fluorescent derivative to maximize the signal-to-noise ratio. rsc.org

By employing these derivatization strategies, the analytical performance for the determination of this compound can be significantly enhanced, allowing for its reliable quantification at trace levels in various complex matrices.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Chemical derivatization for Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis of "this compound" is primarily aimed at enhancing ionization efficiency and improving chromatographic retention and selectivity. Due to the absence of easily ionizable functional groups, derivatization strategies focus on introducing a readily chargeable moiety into the molecule. This modification can significantly increase the response in the mass spectrometer, leading to lower limits of detection.

One common approach for compounds containing nitrogen heterocyclic rings is the introduction of a permanent positive charge. This can be achieved through quaternization of one of the nitrogen atoms in the pyrazine ring. Such a derivatization not only improves ionization efficiency but also alters the polarity of the analyte, which can be advantageous for chromatographic separation.

Another strategy involves derivatization to introduce functional groups that are more amenable to electrospray ionization (ESI), the most common ionization technique used in LC-MS. For instance, reagents that introduce a tertiary amine or a quaternary ammonium (B1175870) group can significantly enhance the signal in positive ion mode. While "this compound" does not have active hydrogens that are typical targets for many derivatization reactions (like hydroxyl or primary/secondary amine groups), derivatization could potentially be achieved through reactions targeting the pyrazine ring itself.

The selection of a derivatization reagent is critical and depends on the specific analytical goals. The ideal reagent should react specifically and completely with the target analyte under mild conditions, and the resulting derivative should be stable throughout the analytical process.

Table 1: Potential Derivatization Reagents for LC-HRMS Analysis of this compound

| Derivatization Reagent | Target Functional Group | Potential Reaction | Expected Improvement |

|---|---|---|---|

| Alkyl Halides (e.g., Methyl Iodide) | Pyrazine Nitrogen | N-Alkylation (Quaternization) | Enhanced ionization efficiency (permanent positive charge) |

| 2,4,6-Triphenylpyrylium salts | Not directly applicable, typically targets primary amines | N/A for parent compound | Could be used if the compound is modified to introduce a primary amine |

| Reagents with tertiary amine moieties | Pyrazine Ring | Complex formation or specific reaction | Improved protonation and signal in positive ESI mode |

Strategies for Enhancing Analyte Volatility for Gas Chromatography (GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of the analyte is a critical parameter. "this compound" may have limited volatility due to its molecular weight and polarity, potentially leading to poor peak shape and thermal degradation in the GC inlet. Chemical derivatization can be employed to increase its volatility and thermal stability. phenomenex.com Common strategies for compounds with polar functional groups include silylation, acylation, and alkylation. researchgate.net

Although "this compound" lacks the typical hydroxyl, carboxyl, or primary/secondary amine groups that are the primary targets for these reactions, derivatization could potentially occur if the compound undergoes hydrolysis or if there are reactive sites on the heterocyclic ring under specific conditions. For instance, if the ether linkage is susceptible to cleavage, the resulting hydroxyl group on the oxane ring could be derivatized.

Silylation: This is a widely used derivatization technique in GC-MS. phenomenex.com Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogen atoms with a less polar trimethylsilyl (TMS) group. phenomenex.com This reduces intermolecular hydrogen bonding, decreases the boiling point, and increases the volatility of the analyte. phenomenex.com For "this compound," silylation would be most effective if a hydroxyl group were present.

Acylation: This method involves the introduction of an acyl group, typically by reacting the analyte with an acid anhydride (e.g., acetic anhydride) or an acyl halide. researchgate.net Acylation reduces the polarity of the analyte and can improve its thermal stability. researchgate.net Similar to silylation, this would be most applicable if a hydroxyl or amino group were present on the molecule.

Alkylation: Alkylation involves the replacement of an active hydrogen with an alkyl group. researchgate.net This derivatization reduces polarity and can improve chromatographic performance. researchgate.net

Given the structure of "this compound," derivatization for GC-MS would likely require a preliminary step to introduce a reactive functional group, or the use of more specialized derivatization reagents that can react with the pyrazine ring.

Table 2: Derivatization Strategies for Enhancing Volatility of Potential Metabolites or Degradation Products of this compound for GC-MS Analysis

| Derivatization Strategy | Reagent Example | Target Functional Group | Typical Reaction Conditions | Effect on Volatility |

|---|---|---|---|---|

| Silylation | BSTFA with 1% TMCS | Hydroxyl (-OH) | 70°C for 30 min | Significant increase |

| Acylation | Acetic Anhydride | Hydroxyl (-OH), Amino (-NH2) | 60°C for 60 min with pyridine (B92270) catalyst | Increase |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Hydroxyl (-OH) | Room temperature with a base catalyst | Increase and enhances ECD response |

Impact of Derivatization on Extraction Efficiency and Analyte Stability

Chemical derivatization can have a profound impact on both the extraction efficiency and the stability of an analyte. The modification of the analyte's chemical structure alters its physicochemical properties, such as polarity, which in turn influences its partitioning behavior between different phases during extraction.

Extraction Efficiency: The change in polarity upon derivatization can be strategically used to improve extraction efficiency. For instance, if "this compound" is extracted from an aqueous matrix, derivatization to a less polar form will enhance its recovery with a non-polar organic solvent in liquid-liquid extraction (LLE). Conversely, for solid-phase extraction (SPE), the choice of the sorbent material should be matched with the polarity of the derivatized analyte. For example, a non-polar derivative will be more strongly retained on a C18 sorbent. In some cases, derivatization can be performed directly on the SPE cartridge, which can streamline the sample preparation process. researchgate.net

Analyte Stability: Derivatization can also enhance the stability of an analyte. nih.gov For instance, thermally labile compounds can be converted into more stable derivatives that can withstand the high temperatures of a GC inlet. researchgate.net Similarly, compounds that are prone to degradation in the sample matrix or during storage can be protected by derivatization. The stability of the derivative itself is a critical consideration. Silyl derivatives, for example, are known to be sensitive to moisture and may require anhydrous conditions for both the reaction and the subsequent analysis. phenomenex.com Acylated derivatives are generally more stable towards hydrolysis. The choice of derivatization reagent should, therefore, take into account the stability of the resulting product under the intended storage and analytical conditions. For pyrazine derivatives, ensuring the stability of the derivatized product is crucial for accurate and reproducible quantification.

Table 3: Influence of Derivatization on Analytical Parameters

| Derivatization Strategy | Effect on Polarity | Impact on Extraction | Derivative Stability |

|---|---|---|---|

| Silylation (of a hydroxylated metabolite) | Decreases | Enhances extraction into non-polar solvents; stronger retention on reversed-phase SPE. | Moisture sensitive; requires anhydrous conditions. |

| Acylation (of a hydroxylated metabolite) | Decreases | Improves extraction with moderately polar solvents. | Generally more stable to hydrolysis than silyl ethers. |

| N-Alkylation (Quaternization) for LC-MS | Increases | Enhances extraction into polar solvents; suitable for hydrophilic interaction liquid chromatography (HILIC). | Generally stable. |

Future Directions in Academic Research on 2 Oxan 4 Yloxy Pyrazine

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's shift towards environmental stewardship necessitates the development of sustainable synthetic methodologies. For 2-(oxan-4-yloxy)pyrazine, future research will likely focus on replacing traditional synthesis protocols, which often rely on hazardous solvents and stoichiometric reagents, with greener alternatives. The classical synthesis, a variation of the Williamson ether synthesis involving a halopyrazine and tetrahydropyran-4-ol, is a prime candidate for optimization.

Key research directions will include:

Biocatalysis: The use of enzymes, such as lipases or hydrolases, could offer a highly selective and environmentally benign route for the synthesis of pyrazine (B50134) derivatives. nih.govrsc.org Research into enzymes capable of catalyzing the etherification to form this compound could lead to processes that operate under mild conditions (e.g., lower temperatures and pressures) in aqueous or green solvents like tert-amyl alcohol. nih.govrsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. tsijournals.comtsijournals.com Future studies will likely explore solvent-free, microwave-irradiated synthesis of this compound, potentially using solid supports or catalysts to enhance efficiency.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability. nih.gov Developing a continuous flow process for this compound synthesis would enable more efficient and consistent production, minimizing waste and improving resource efficiency.

| Strategy | Principle | Potential Advantages for this compound Synthesis | Key Research Challenge |

|---|---|---|---|

| Biocatalysis | Use of enzymes as catalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.gov | Identifying or engineering a suitable enzyme for the specific etherification reaction. |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. tsijournals.com | Drastically reduced reaction times, increased yields, potential for solvent-free conditions. tsijournals.com | Optimizing reaction conditions and ensuring uniform heating for scalability. |

| Flow Chemistry | Performing reactions in a continuous stream. nih.gov | Enhanced safety, precise control over temperature and pressure, improved scalability and reproducibility. nih.gov | Designing and optimizing a robust reactor setup for the specific reaction kinetics. |

Exploration of Novel Catalytic Systems for Selective Transformations

Beyond its synthesis, the functionalization of the this compound scaffold is crucial for creating new derivatives with tailored properties. Future research will heavily invest in novel catalytic systems that can achieve selective transformations on the pyrazine ring without disturbing the oxane moiety.

Promising areas of investigation include:

C-H Functionalization: Direct C-H bond activation is a powerful, atom-economical strategy for modifying heterocyclic cores. mdpi.com Research will focus on employing transition-metal catalysts, such as those based on palladium, iron, or iridium, to selectively introduce new functional groups (e.g., aryl, alkyl) at the vacant positions (3, 5, and 6) of the pyrazine ring. mdpi.comorganic-chemistry.org An iron-catalyzed C-H functionalization has already proven effective for other pyrazines. mdpi.com

Base-Metal Catalysis: Moving away from expensive and rare precious metals, catalysts based on earth-abundant metals like manganese, copper, and iron are gaining prominence. acs.orgnih.gov For instance, manganese pincer complexes have been successfully used for the dehydrogenative coupling reactions to form pyrazines, highlighting the potential of base metals in pyrazine chemistry. acs.orgnih.gov

Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of enantioselective transformations is paramount. Copper-catalyzed dearomatization reactions have been shown to produce chiral piperazine (B1678402) precursors from pyrazine. nih.gov Future work could explore similar catalytic systems to introduce chirality into derivatives of this compound.

| Catalytic System | Example Catalyst Type | Potential Transformation on this compound |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd-phosphine complexes rsc.org | Suzuki, Heck, or Sonogashira coupling at pre-functionalized (e.g., halogenated) positions. rsc.orgrsc.org |

| Iron-Catalyzed C-H Functionalization | Iron salts with appropriate ligands mdpi.com | Direct arylation or alkylation at positions 3, 5, or 6 of the pyrazine ring. |

| Manganese Pincer Complexes | Acridine-based Mn complexes acs.org | Dehydrogenative coupling reactions to build more complex structures onto the pyrazine core. |

| Copper-Catalyzed Asymmetric Reactions | Cu(I) with chiral ligands (e.g., StackPhos) nih.gov | Enantioselective dearomatization or other additions to introduce stereocenters. |

Advanced Mechanistic Studies using Integrated Computational and Experimental Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of new compounds. The synergy between computational chemistry and experimental analysis will be pivotal in studying this compound.

Future mechanistic studies will likely involve:

Density Functional Theory (DFT): DFT calculations will be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of functionalization reactions. nih.gov This can help in understanding, for example, why a particular C-H bond on the pyrazine ring is more reactive than others.

Spectroscopic Analysis of Intermediates: Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will be used to detect and characterize transient intermediates proposed by computational models. nih.gov Cryogenic NMR could be employed to study highly reactive species at low temperatures.

Kinetic Studies: Detailed kinetic analysis of synthetic and functionalization reactions will provide crucial data to validate or refine proposed mechanisms. This information is essential for scaling up reactions from the lab to industrial production.

This integrated approach has been successfully applied to study the formation of other pyrazine derivatives, where DFT calculations were correlated with NMR data to evidence the presence of key intermediates like bis-hemiaminals. nih.gov

Application of Emerging Spectroscopic Techniques for Real-time Monitoring of Reactions

To ensure efficiency, safety, and reproducibility in chemical synthesis, real-time monitoring of reactions is becoming increasingly important. Process Analytical Technology (PAT) initiatives encourage the use of such techniques.

For the synthesis of this compound, future research will explore the application of:

In-situ Vibrational Spectroscopy: Techniques like Raman and mid-infrared (MIR) spectroscopy can provide real-time molecular-level information about the concentration of reactants, products, and intermediates directly within the reaction vessel. mdpi.com This allows for precise determination of reaction endpoints and the detection of any side reactions.

Fluorescence Spectroscopy: If any of the reactants, intermediates, or the product itself is fluorescent, this technique can offer a highly sensitive method for real-time monitoring. mdpi.com

Chemometrics: Advanced data analysis methods, known as chemometrics, will be essential to deconstruct the complex spectral data obtained from these techniques, allowing for the accurate quantification of different chemical species in the reaction mixture. mdpi.com

| Technique | Information Provided | Advantages for Monitoring Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules (fingerprint). mdpi.com | Non-destructive, suitable for aqueous and solid samples, provides rich structural information. mdpi.com |

| Mid-Infrared (MIR) Spectroscopy | Vibrational modes, particularly of functional groups. | High specificity, widely applicable to organic molecules. |

| UV/Vis Spectroscopy | Electronic transitions (conjugated systems). mdpi.com | Cost-effective, simple, good for monitoring changes in conjugation. mdpi.com |

Design of Pyrazine-Based Scaffolds for Materials Science Applications

The unique electronic properties of the pyrazine ring make it an attractive component for functional materials. lifechemicals.com The incorporation of the flexible and bulky oxane group in this compound could lead to novel materials with interesting physical and chemical properties.

Future research in this area will focus on:

Conjugated Polymers: Pyrazine-containing polymers are being investigated for use in optoelectronic devices like solar cells and light-emitting diodes. lifechemicals.comrsc.org The this compound unit could be polymerized to create new materials where the oxane group enhances solubility and influences the polymer's morphology and packing, which are critical for device performance.

Energy Storage: Recently, pyrazine-based polymers like poly(hexaazatrinaphthalene) have shown exceptional performance as cathode materials for fast-charging sodium, magnesium, and aluminum batteries. nih.govosti.gov The electron-deficient pyrazine sites act as redox centers. nih.govosti.gov Derivatives of this compound could be explored as building blocks for new polymer cathodes.

Coordination Polymers and MOFs: The nitrogen atoms in the pyrazine ring are excellent ligands for metal ions, making pyrazine a common linker in coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have applications in gas storage, separation, and catalysis. The this compound ligand could lead to new framework structures with unique pore environments influenced by the oxane group.

Q & A

Q. What are the standard synthetic routes for 2-(oxan-4-yloxy)pyrazine, and how can purity be optimized during synthesis?

this compound is typically synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves nucleophilic substitution between pyrazine derivatives (e.g., chloropyrazine) and oxan-4-ol under basic conditions (e.g., K₂CO₃ in DMF) . To optimize purity, chromatographic techniques (e.g., flash chromatography with silica gel) and recrystallization in polar aprotic solvents (e.g., acetonitrile) are recommended. Reaction conditions (temperature: 80–100°C; inert atmosphere) must be tightly controlled to minimize side products like over-oxidized species .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on spectroscopic methods:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., oxan-4-yloxy group integration at δ ~3.5–4.5 ppm for ether-linked protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₁N₃O₂) .

- IR Spectroscopy : Identifies key functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening this compound?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 100 μM preferred) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Regioselective functionalization (e.g., at pyrazine N-positions) requires:

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, using ligands like XPhos to direct reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the oxan-4-yloxy group, while non-polar solvents (e.g., toluene) stabilize radical intermediates in halogenation .

Q. What computational methods are effective for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at electron-deficient pyrazine carbons) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess conformational stability of the oxan-4-yloxy moiety .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported bioactivity (e.g., variable MIC values) may arise from:

- Assay Conditions : Standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth vs. LB) .

- Compound Stability : Perform HPLC stability tests under assay conditions (pH 7.4, 37°C) to rule out degradation .

- Synergistic Effects : Use checkerboard assays to identify interactions with adjuvants (e.g., β-lactamase inhibitors) .

Q. What mechanistic insights exist for the protonation behavior of pyrazine derivatives like this compound?

Protonation studies (e.g., UV-Vis titrations) reveal:

Q. Methodological Notes

- Synthetic Protocols : Include stoichiometric ratios (e.g., 1:1.2 pyrazine:oxan-4-ol) and quenching steps (e.g., ice-cold water) to improve reproducibility .

- Data Interpretation : Use multivariate analysis (e.g., PCA) for spectral data to deconvolute overlapping signals in complex mixtures .

- Ethical Compliance : Adhere to OECD guidelines for in vitro bioassays to ensure regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.